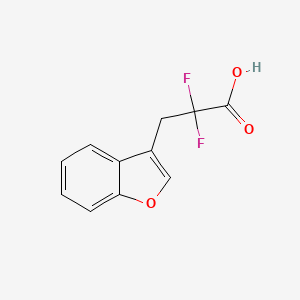
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid is a compound that features a benzofuran ring substituted with a difluoropropanoic acid group. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods provide efficient routes to construct the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also common in industrial settings to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The difluoropropanoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The difluoropropanoic acid group can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid group, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H8F2O3 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
3-(1-benzofuran-3-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H8F2O3/c12-11(13,10(14)15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,14,15) |
Clave InChI |
YWYUMPLXVMAYJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
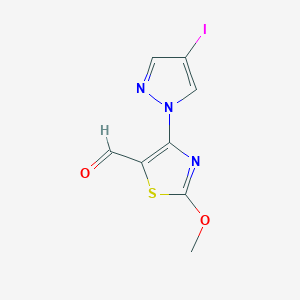
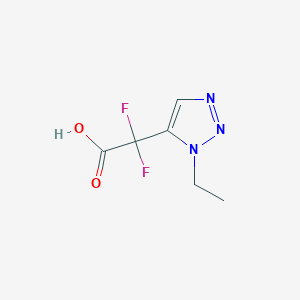
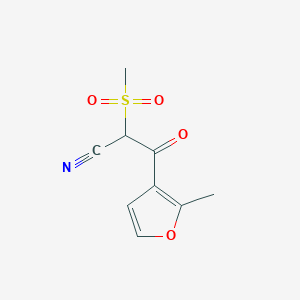
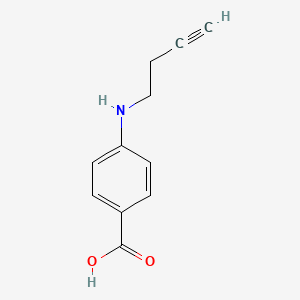
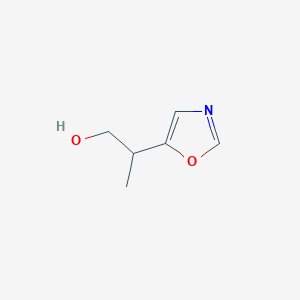


![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)
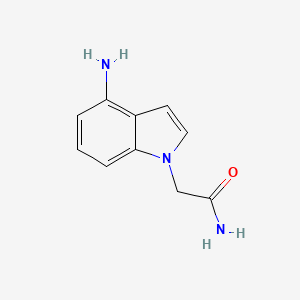
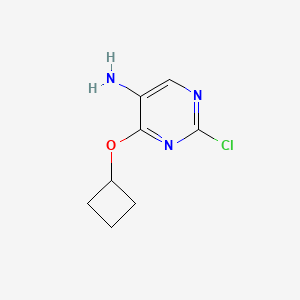
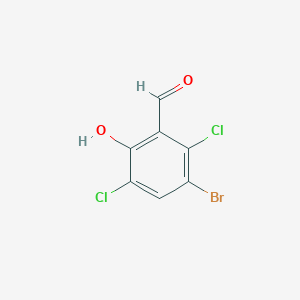
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)

